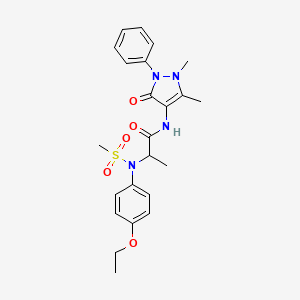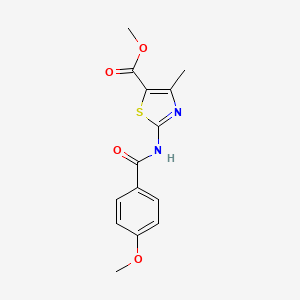![molecular formula C18H18N4O3S B15033461 N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B15033461.png)
N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is a complex organic compound that features a combination of furan, imidazole, and thiophene rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of individual heterocyclic components, followed by their coupling through amide bond formation. Common reagents used in these reactions include:
Furan-2-carboxylic acid: A starting material for the furan ring.
Imidazole: A base for the imidazole ring.
Thiophene-2-carboxylic acid: A starting material for the thiophene ring.
Coupling agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: To enhance reaction rates.
Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM) for better solubility of reactants.
Temperature control: To maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds containing furan, imidazole, and thiophene rings are often explored for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and electronic devices, due to their unique electronic properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
- (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-PYRAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
- (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-TRIAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-2-[(FURAN-2-YL)FORMAMIDO]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H18N4O3S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c23-17(20-6-3-8-22-9-7-19-13-22)15(12-14-4-2-11-26-14)21-18(24)16-5-1-10-25-16/h1-2,4-5,7,9-13H,3,6,8H2,(H,20,23)(H,21,24)/b15-12- |
InChI-Schlüssel |
UDCRVPOQBTZVAC-QINSGFPZSA-N |
Isomerische SMILES |
C1=COC(=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCCN3C=CN=C3 |
Kanonische SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCCN3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15033401.png)

![Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15033403.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033407.png)
![4-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B15033411.png)


![methyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15033438.png)


![{(2E)-2-[(2E)-(5-bromo-2-{[(4-methoxyphenyl)carbonyl]oxy}benzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033443.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033448.png)
![(2Z)-2-[(3,5-dichlorophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033453.png)
![2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B15033467.png)
